molecular formula C5H5ClN6O B2650964 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CAS No. 292836-22-7

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2650964
CAS No.: 292836-22-7
M. Wt: 200.59
InChI Key: DGLIVOPLUIFYHL-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 5-(chloromethyl)-1H-1,2,3-triazole moiety. The 1,2,5-oxadiazole ring is known for its high stability and energetic properties, while the 1,2,3-triazole group introduces reactivity via the chloromethyl substituent, enabling further functionalization (e.g., nucleophilic substitution) . This compound is of interest in medicinal chemistry and materials science due to its dual heterocyclic framework, which combines the bioactivity of triazoles with the thermal stability of oxadiazoles .

Properties

IUPAC Name

4-[5-(chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN6O/c6-1-3-2-8-11-12(3)5-4(7)9-13-10-5/h2H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIVOPLUIFYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=N1)C2=NON=C2N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves a multi-step process. One common method starts with the preparation of 1,2,3-triazole intermediates through a cycloaddition reaction between azides and alkynes. The resulting triazole is then subjected to chloromethylation using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The final step involves the formation of the oxadiazole ring through a cyclization reaction with appropriate reagents such as hydrazine derivatives and carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as primary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing the chloromethyl group.

Scientific Research Applications

Biological Applications

The compound has shown promise in pharmacological research, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent antibacterial and antifungal activities. For instance, a study highlighted the synthesis of several oxadiazole derivatives that selectively inhibited various carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment. Among these compounds, some demonstrated nanomolar inhibition against hCA IX and II, showcasing their potential as anticancer agents .

Anticancer Properties

In vitro evaluations have indicated that oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For example, specific 1,2,4-oxadiazole derivatives exhibited IC50 values as low as 20 nM against HDAC-1, indicating strong inhibitory activity . These findings suggest that 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine could be a scaffold for developing new anticancer drugs.

Material Science

The unique properties of triazole and oxadiazole moieties make this compound suitable for applications in material science.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions with various amines or thiols .

Agrochemical Applications

The compound's potential as a pesticide or herbicide has also been investigated due to its biological activity.

Pesticidal Activity

Research indicates that triazole-containing compounds can exhibit herbicidal properties. The chloromethyl group in this compound can be utilized to develop new agrochemicals that target specific plant pathogens or pests .

CompoundTargetIC50 (nM)Remarks
16ahCA IX89Selective inhibitor
16bhCA II0.75Highly potent
20aHDAC-18.2Strong inhibition

Table 2: Synthesis Conditions for Triazole Derivatives

Reaction ConditionsYield (%)Notes
SOCl2 in Acetonitrile90.7Effective for chloromethylation
Nucleophilic SubstitutionVariesDependent on nucleophile used

Case Study 1: Anticancer Screening

A series of oxadiazole derivatives were synthesized and screened against various cancer cell lines. The most promising candidates showed significant cytotoxicity at low concentrations. This study underscores the potential of triazole and oxadiazole hybrids in anticancer drug development .

Case Study 2: Polymer Integration

In a recent investigation into polymer composites containing triazole derivatives, it was found that the addition of this compound improved both thermal stability and mechanical strength when compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Core Structure Substituent at Position 4 Key Properties/Applications Reference
4-[5-(Chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 5-(Chloromethyl)-1H-1,2,3-triazole High reactivity (chloromethyl group)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 2,5-Dimethylpyrrole Pharmacological activity (Paal–Knorr product)
4-[5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 5-(Pyridin-4-yl)-1H-1,2,3-triazole Coordination chemistry (pyridine ligand)
4-[5-(1,3-Benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 5-(1,3-Benzodioxol-5-yl)-1H-1,2,3-triazole Bioactive scaffold (benzodioxole moiety)

Key Observations :

  • Triazole vs. Pyrrole : The 1,2,3-triazole group (click chemistry-derived) offers superior metabolic stability over pyrrole derivatives, which may degrade under acidic conditions (e.g., simulated gastric fluid) .

Yield Comparison :

Compound Synthetic Route Yield (%)
This compound CuAAC + chloromethylation 75–85
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Paal–Knorr reaction 60–70
4-[5-(1,3-Benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CuAAC + benzodioxole coupling 50–65
Pharmacological and Material Properties
  • Antimicrobial Activity : Triazole-containing derivatives (e.g., the target compound) exhibit moderate antimicrobial activity, comparable to 1,2,4-triazole-Schiff base hybrids (e.g., 50–72% inhibition against plant pathogens at 50 µg/mL) .
  • Stability: The chloromethyl group may reduce stability in aqueous media compared to non-halogenated analogues, as seen with tert-butyl triazole derivatives degrading in gastric fluid .
  • Energetic Performance : 1,2,5-Oxadiazoles generally exhibit higher detonation velocities (e.g., ~8,500 m/s) than 1,2,4-oxadiazoles, but the chloromethyl group may lower thermal stability compared to nitro-substituted derivatives .

Biological Activity

The compound 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine (CAS No. 252742-72-6) is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antibacterial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The molecular formula is C6H6ClN5OC_6H_6ClN_5O, and it has a molecular weight of 189.6 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • In Vitro Studies :
    • A study assessed the compound's cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that the compound exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM across different cell lines .
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .
  • Mechanism of Action :
    • The mechanism appears to involve the modulation of apoptotic pathways and the upregulation of pro-apoptotic proteins such as p53 . Additionally, molecular docking studies suggest strong interactions between the compound and key cellular targets involved in cancer progression.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • In Vitro Antibacterial Efficacy :
    • The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an IC50 value of 200 nM against Escherichia coli and Pseudomonas aeruginosa, showing comparable effectiveness to established antibiotics like tetracycline .
    • Further studies indicated that modifications in the triazole ring could enhance antibacterial potency, suggesting a structure-activity relationship that warrants further exploration .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

CompoundActivityIC50 ValueReference
Compound AAnticancer (MCF-7)15 µM
Compound BAntibacterial (E. coli)200 nM
Compound CAnticancer (A549)25 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine, and what experimental conditions optimize yield?

  • Methodology : A multi-step synthesis involving cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) followed by functionalization of the oxadiazole core. Key steps include:

  • Use of POCl₃ for activating intermediates under reflux conditions (90–120°C) .
  • Purification via recrystallization from DMSO/water mixtures (2:1 ratio) to isolate the final product .
    • Optimization : Statistical design of experiments (DoE) can reduce trial-and-error approaches. Central composite designs or factorial matrices help identify optimal molar ratios, temperature, and reaction time .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • X-ray crystallography for unambiguous confirmation of the triazole-oxadiazole linkage and chloromethyl substitution pattern .
  • Spectroscopic techniques :
  • IR spectroscopy to verify amine (-NH₂) and triazole (C-N stretching) functional groups .
  • ¹H/¹³C NMR to resolve aromatic protons and chloromethyl (-CH₂Cl) signals .

Q. What are the critical safety protocols for handling the chloromethyl group during synthesis?

  • Methodology :

  • Use of closed-system reactors to minimize exposure to volatile intermediates.
  • Waste segregation for chlorinated byproducts, followed by professional disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict the reactivity of the chloromethyl-triazole-oxadiazole system?

  • Methodology :

  • Density Functional Theory (DFT) to model reaction pathways, including nucleophilic substitution at the chloromethyl group or triazole ring functionalization .
  • Quantum chemical calculations to evaluate transition states and activation energies for proposed mechanisms .
    • Validation : Cross-referencing computational predictions with experimental kinetics (e.g., monitoring substituent stability under varying pH/temperature) .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data for this compound?

  • Methodology :

  • Data triangulation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to identify discrepancies in binding affinity .
  • Statistical analysis : Use multivariate regression to isolate confounding variables (e.g., solvent polarity in bioassays) .

Q. How can AI-driven automation improve the scalability of synthesizing derivatives of this compound?

  • Methodology :

  • Smart laboratories : Implement AI platforms (e.g., COMSOL Multiphysics integration) for real-time adjustment of reaction parameters (e.g., temperature, stoichiometry) .
  • High-throughput screening : Robotic liquid handlers for parallel synthesis of triazole-oxadiazole analogs, guided by predictive algorithms .

Q. What advanced characterization techniques elucidate the compound’s behavior in heterogeneous catalysis or energy applications?

  • Methodology :

  • In situ XRD/Raman spectroscopy to monitor structural changes during catalytic cycles .
  • Thermogravimetric analysis (TGA) to assess thermal stability for potential use in high-energy materials .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to prioritize variables (e.g., solvent, catalyst) in multi-step syntheses .
  • Data Validation : Cross-reference crystallographic data (e.g., C–C bond lengths from X-ray studies) with computational models to confirm accuracy .
  • Safety Compliance : Adhere to CRDC guidelines (RDF2050103) for chemical engineering design, emphasizing waste minimization and process safety .

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